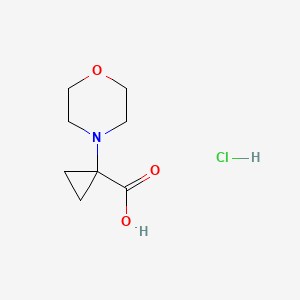
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Derivative Formation Research on similar compounds has led to the development of various synthetic pathways and derivative formations, showcasing the chemical's versatility. For instance, studies have described the synthesis of compounds with antitumor activities through specific configurations, highlighting the potential for targeted therapeutic applications. These synthetic strategies often involve complex reactions, such as coupling and hydrolysis, to achieve the desired structures and properties (Xiong Jing, 2011).
Radiolabeling for Imaging The compound's framework has been utilized in the development of radiolabeled ligands for imaging applications, particularly in positron emission tomography (PET). This approach allows for the non-invasive exploration of biological pathways and disease markers in vivo. For example, derivatives have been synthesized for selective imaging of the translocator protein (18 kDa), a target of interest in neurology and oncology (F. Dollé et al., 2008).
Antimicrobial and Anti-proliferative Activities Derivatives of the compound have shown significant antimicrobial and anti-proliferative activities. This includes the synthesis of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives with potent inhibitory effects on cancer cell growth and microbial proliferation. These findings underscore the potential for developing new therapeutic agents based on this chemical structure (Asmaa M. Fahim et al., 2021).
Novel Compound Synthesis and Characterization Research has also focused on the synthesis and characterization of novel derivatives, including those with cyano and fluoro substituents. Such studies provide foundational knowledge for the chemical's reactivity and potential applications, laying the groundwork for further exploration in drug development and other areas (Yang Man-li, 2008).
Quantum Chemical Insights Quantum chemical studies offer insights into the molecular structure, bonding interactions, and spectroscopic characteristics of derivatives. These analyses are crucial for understanding the compound's behavior at the molecular level, facilitating the design of molecules with optimized properties for specific applications, such as antiviral drugs (S. Mary et al., 2020).
properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-2-29-18-6-4-3-5-17(18)25-19(27)13-26-20(14-7-9-16(22)10-8-14)24-12-15(11-23)21(26)28/h3-10,12H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUGWYFFCLEHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)
![Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2632595.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)
![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)






![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2632609.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)

